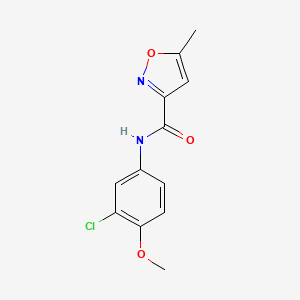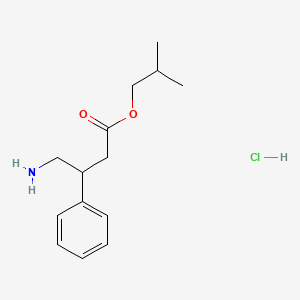![molecular formula C24H25N3O7 B4977858 [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate](/img/structure/B4977858.png)
[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate is a complex organic compound that features both nitrophenyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety, followed by the introduction of the nitrophenyl group. The final step involves the esterification process to form the complete compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
3-Nitrosalicylic acid: A nitro-substituted salicylic acid derivative.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
What sets [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate apart is its combination of nitrophenyl and indole moieties, which confer unique reactivity and interaction profiles. This dual functionality allows for a broader range of applications and makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-15(2)13-34-24(30)26-21(11-17-12-25-20-9-4-3-8-19(17)20)23(29)33-14-22(28)16-6-5-7-18(10-16)27(31)32/h3-10,12,15,21,25H,11,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUPJDBPAHEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B4977787.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-pyrazol-1-ylbenzamide](/img/structure/B4977802.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)
![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)
![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B4977881.png)
![1-[(4-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4977898.png)

![3-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4977906.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
